trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
Description
Properties
IUPAC Name |
(2R,3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-16-9-5-3-2-4-7(9)11-8(12(14)15)6-10(13)17-11/h2-5,8,11H,6H2,1H3,(H,14,15)/t8-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMNYYZCVYAOOF-KCJUWKMLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C(CC(=O)O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@H]2[C@@H](CC(=O)O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxybenzaldehyde with a suitable diene in the presence of a catalyst to form the intermediate compound. This intermediate is then subjected to further reactions, such as oxidation and cyclization, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the synthesis on a larger scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes at the molecular level.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with various biological targets makes it a candidate for drug development and therapeutic research.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new industrial products.
Mechanism of Action
The mechanism of action of trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Analogs
Tetrahydro-5-oxo-2-furancarboxylic Acid
- Molecular Formula : C₅H₆O₄
- Key Differences : Lacks the 2-methoxyphenyl and additional methylene/alkyl substituents.
- Significance : Represents the simplest 5-oxotetrahydrofuran carboxylic acid core, often used as a precursor for complex derivatives .
trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75)
- Molecular Formula : C₁₄H₂₀O₄
- Key Differences : Contains a methylene group and a long octyl chain instead of the methoxyphenyl group.
- Biological Activity : Inhibits fatty-acid synthase (FASN) and mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS), leading to reduced lipoic acid synthesis and mitochondrial dysfunction .
- Toxicity : Induces reactive oxygen species (ROS) and cell viability loss, ameliorated by lipoic acid supplementation .
Functional Group Variants
Benzyl Carbamate Derivatives
Pharmacological Comparison Table
Biological Activity
Trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, with a molecular formula of CHO and a molecular weight of 236.22 g/mol, is a compound characterized by its unique structural features, including a methoxyphenyl group and a tetrahydrofuran ring. This compound has garnered attention in biological research due to its potential applications in medicinal chemistry and enzyme interaction studies.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors within biological systems. The compound may modulate enzyme activity, influencing metabolic pathways and cellular processes. Research indicates that it can serve as a probe for studying enzyme interactions and metabolic pathways, thereby providing insights into various biological processes at the molecular level.
Potential Therapeutic Applications
- Medicinal Chemistry : There is potential for this compound to be developed into therapeutic agents due to its ability to interact with various biological targets. Its unique structure allows for the exploration of new drug candidates.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit fatty-acid synthase (FASN), which plays a crucial role in cancer metabolism. This suggests that this compound may also exhibit similar inhibitory effects, potentially leading to therapeutic applications in oncology .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-(2-Methoxyphenyl)acetic acid | 6250-50-0 | Exhibits anti-inflammatory properties |
| 5-Oxotetrahydrofuran-3-carboxylic acid | 117621-06-4 | Similar core structure; potential for similar reactivity |
| 2-Hydroxybenzoic acid (Salicylic acid) | 69-72-7 | Known for analgesic and anti-inflammatory effects |
This compound is distinct due to its combination of functional groups, which may impart unique biological activities not observed in other compounds.
Case Studies and Research Findings
Research has shown that compounds structurally related to this compound can influence mitochondrial function and oxidative stress responses. For instance, studies on related compounds have demonstrated their roles as inhibitors of key enzymes involved in fatty-acid metabolism, suggesting that further investigation into the biological effects of this compound could reveal significant therapeutic potential .
Q & A
Q. What methodologies address oxidative stress induction by this compound in neuronal cell lines?
- Methodological Answer : Measure ROS levels via fluorescent probes (e.g., DCFH-DA) in SH-SY5Y or primary neuron cultures. Combine with transcriptomics (RNA-seq) to identify Nrf2/ARE pathway activation. Pre-treatment with antioxidants (e.g., NAC) or LA can corroborate mechanistic links to oxidative damage, as seen in mitochondrial dysfunction models .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
